Technical Documentation Center

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
  • CAS: 1400644-84-9

Core Science & Biosynthesis

Foundational

"Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate" structure and properties

An In-Depth Technical Guide to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate: A Key Scaffold for Modern Drug Discovery This guide provides a comprehensive technical overview of Methyl 4-aminotetrahydro-2H-pyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate: A Key Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate, a crucial building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role in the development of next-generation therapeutics. We will explore its application in creating inhibitors for high-value targets such as PD-L1, Lp-PLA2, and TRPM3, underscoring its significance in contemporary pharmaceutical research.

Molecular Structure and Physicochemical Properties

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a non-proteinogenic, cyclic α-amino acid ester. Its structure is characterized by a tetrahydropyran (oxane) ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability compared to more lipophilic carbocyclic analogs. The quaternary carbon at the C4 position, bearing both the amine and the methyl carboxylate, provides a unique three-dimensional vector for molecular elaboration in drug design.

The compound is most commonly supplied as an oxalate salt. The use of oxalic acid to form the salt serves several critical functions in a laboratory and manufacturing setting: it aids in the purification of the amino ester through crystallization, improves the compound's handling characteristics by converting the basic free amine into a stable, solid salt, and can protect the amine functionality during certain synthetic manipulations.

Structural Diagram

structure cluster_main Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate cluster_oxalate Oxalate C1 O C2 C1->C2 C3 C2->C3 C4 C C3->C4 C5 C4->C5 N H₂N C4->N Ester C(=O)OCH₃ C4->Ester C6 C5->C6 C6->C1 Ox1 HOOC-COOH

Caption: Structure of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.

Physicochemical Data Summary

While extensive experimental data for the oxalate salt is not widely published, the properties of the core structure are well-documented.

PropertyValueSource
Chemical Name Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate[1]
CAS Number 1400644-84-9[1]
Molecular Formula C₉H₁₅NO₇[1]
Molecular Weight 249.22 g/mol [2]
Appearance Solid (inferred from safety data)-
Melting Point >265°C (decomposes) for the parent carboxylic acidVendor Data
¹H NMR (Free Base) (CDCl₃, 300 MHz) δ 1.4-1.6 (4H, m), 2.05-2.2 (2H, m), 3.6-3.7 (2H, m), 3.75 (3H, s), 3.8-3.9 (2H, m) ppm[3]

Spectroscopic Insights (¹H NMR)

The proton NMR spectrum of the free base, Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate, provides clear structural confirmation.[3] The key signals include:

  • A singlet at 3.75 ppm , integrating to 3 protons, corresponding to the methyl ester (-OCH₃) group.

  • A series of multiplets between 3.6 and 3.9 ppm representing the four protons on the carbons adjacent to the ring oxygen (-O-CH₂-).

  • Multiplets between 1.4 and 2.2 ppm corresponding to the four protons on the carbons at the C2 and C6 positions of the pyran ring.

The absence of a proton signal at the C4 position confirms the quaternary nature of this carbon center. In the oxalate salt form, one would expect to see a broad singlet corresponding to the amine protons, and potentially shifts in the signals of protons alpha to the amine due to protonation.

Synthesis and Manufacturing

The synthesis of the 4-aminotetrahydropyran-4-carboxylic acid scaffold is a well-established process in chemical literature, typically commencing from the readily available tetrahydropyran-4-one. A common and industrially scalable approach involves a modified Strecker or Bucherer-Bergs reaction, which allows for the one-pot synthesis of the α-amino nitrile or hydantoin intermediate, respectively, followed by hydrolysis to yield the desired α-amino acid. Subsequent esterification and salt formation complete the synthesis.

Representative Synthetic Workflow

Caption: Plausible synthetic pathway from tetrahydropyran-4-one.

Detailed Representative Protocol

This protocol is a composite representation based on established chemical transformations for this class of molecule.[4][5]

Step 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Intermediate)

  • Rationale: The Bucherer-Bergs reaction is a robust and high-yielding method for producing α,α-disubstituted amino acids from ketones. It proceeds by forming a cyanohydrin, which is then captured by an ammonium carbonate-derived imine to form an aminonitrile, which cyclizes to the hydantoin.

  • Procedure: To a solution of tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water, add sodium cyanide (1.2 eq) and ammonium carbonate (3.0 eq). Heat the mixture in a sealed vessel to 60-70°C for several hours. Upon cooling, the hydantoin intermediate typically precipitates and can be collected by filtration.[4]

Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

  • Rationale: Basic hydrolysis is used to open the stable hydantoin ring. This requires forcing conditions, such as heating with a strong base like sodium hydroxide, to hydrolyze both amide bonds and liberate the amino acid.

  • Procedure: Suspend the hydantoin intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2-6 M). Heat the mixture to reflux for 16-24 hours. Cool the reaction and carefully acidify with concentrated HCl to a pH of ~7 to precipitate the free amino acid. Filter and dry the solid product.

Step 3: Esterification to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate

  • Rationale: Fischer esterification is the classic method for converting a carboxylic acid to an ester using an excess of the alcohol (methanol) under acidic catalysis. Thionyl chloride (SOCl₂) can also be used to first form the acid chloride, which then readily reacts with methanol.

  • Procedure: Suspend the amino acid from Step 2 in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction and concentrate under reduced pressure. The resulting crude product is the hydrochloride salt of the methyl ester. To obtain the free base, dissolve the crude salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the free base as an oil or solid.[3]

Step 4: Formation of the Oxalate Salt

  • Rationale: Salt formation is performed to obtain a stable, crystalline solid. Oxalic acid is a di-acid that forms a well-defined salt with the free amine of the ester.

  • Procedure: Dissolve the free base from Step 3 in a suitable solvent such as isopropanol or ethyl acetate. Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring. The oxalate salt will typically precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Key Applications in Drug Discovery

The true value of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate lies in its utility as a versatile building block for complex, biologically active molecules. Its rigid, sp³-rich structure is highly desirable for modern drug design, which seeks to move beyond flat, aromatic compounds to improve selectivity and physicochemical properties.

Logical Application Framework

applications A Methyl 4-aminotetrahydro-2H- pyran-4-carboxylate Oxalate (Building Block) B1 PD-L1 Inhibitors A->B1  Used in Synthesis [1]   C1 Lp-PLA2 Inhibitors A->C1  Used in Synthesis [6]   D1 TRPM3 Antagonists A->D1  Used in Synthesis [10]   B Oncology C Neuroscience & Inflammatory Disease B->B1 D Pain & Other Disorders C->C1 C2 sEH Inhibitors C->C2 D->D1 D2 AdoMet Synthetase Inhibitors D->D2

Sources

Exploratory

Structural Constraints in Modern Drug Design: A Technical Guide to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Executive Summary In contemporary medicinal chemistry, the transition from planar, flexible molecules to rigid, three-dimensional scaffolds has become a cornerstone of rational drug design. Methyl 4-aminotetrahydro-2H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, flexible molecules to rigid, three-dimensional scaffolds has become a cornerstone of rational drug design. Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1400644-84-9) represents a highly specialized heterocyclic building block that embodies this paradigm shift. By incorporating a conformationally constrained α -amino acid ester within a tetrahydropyran ring, this compound provides precise spatial vectorization.

As a Senior Application Scientist, I have observed firsthand how integrating this specific spiro-cyclic-like core into active pharmaceutical ingredients (APIs) drastically reduces the entropic penalty upon target binding. This whitepaper details the physicochemical profiling, mechanistic applications in oncology and neurology, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery.

Physicochemical Profiling & The Causality of Salt Selection

Understanding the physical parameters of a building block is critical for predicting its behavior during high-throughput parallel synthesis and scale-up.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
CAS Registry Number 1400644-84-9
Molecular Formula C₉H₁₅NO₇ (Core: C₇H₁₃NO₃, Counterion: C₂H₂O₄)
Molecular Weight 249.22 g/mol
Structural Class Conformationally constrained α -amino acid ester
Physical State Crystalline solid (White to off-white)
Solubility Profile Soluble in DMSO, Methanol, Water

Data supported by compound registry profiling 1.

The Causality of the Oxalate Salt Form

A common pitfall in early-stage drug development is the use of free base α -amino esters. The free base of methyl 4-aminotetrahydro-2H-pyran-4-carboxylate is inherently unstable; the spatial proximity of the primary amine to the methyl ester drives spontaneous intermolecular cyclization, forming insoluble diketopiperazine byproducts.

Scientific Choice: We utilize the oxalate salt rather than the free base or a standard hydrochloride. Oxalic acid acts as a bidentate hydrogen-bond donor, creating a highly stable, non-hygroscopic crystalline matrix. This traps the amine in a protonated state, entirely halting auto-degradation. Furthermore, the 1:1 stoichiometry of the oxalate salt ensures exact molar calculations during sensitive cross-coupling or amide bond formation reactions, preventing the yield drops associated with hygroscopic mass fluctuations.

Mechanistic Applications in Target-Directed Drug Discovery

The tetrahydropyran core is not merely a structural spacer; it is a functional pharmacophore that dictates the 3D geometry of the final API.

Oncology: Disrupting PD-1/PD-L1 Protein-Protein Interactions

Historically, targeting the PD-1/PD-L1 immune checkpoint was restricted to monoclonal antibodies. However, small molecule inhibitors are rapidly advancing due to their oral bioavailability and tumor-penetrating capabilities. Incorporating the methyl 4-aminotetrahydro-2H-pyran-4-carboxylate scaffold introduces a rigid, bulky moiety that acts as a steric wedge. This specific geometry forces the small molecule to perfectly occupy the hydrophobic pocket at the PD-L1 dimer interface, physically blocking PD-1 binding and restoring T-cell mediated tumor clearance 2.

Neurology: Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and a primary mediator of neuropathic and inflammatory pain. Small molecule TrkA inhibitors require deep penetration into a highly conserved ATP-binding pocket. By utilizing this conformationally constrained building block, chemists lock the inhibitor into its bioactive conformation. This "conformational lock" drastically reduces the entropic penalty of binding, yielding sub-nanomolar IC₅₀ values against TrkA while avoiding off-target kinase inhibition 3.

BioIntegration cluster_TrkA Neurology: TrkA Inhibition cluster_PDL1 Oncology: PD-L1 Inhibition CORE Methyl 4-aminotetrahydro-2H-pyran- 4-carboxylate oxalate TRK_API TrkA Small Molecule Inhibitor CORE->TRK_API Amide Coupling PD_API PD-L1 Small Molecule Inhibitor CORE->PD_API Scaffold Integration TRK_MECH Binds TrkA ATP Pocket (Conformational Lock) TRK_API->TRK_MECH TRK_OUT Inhibits Pain Signaling TRK_MECH->TRK_OUT PD_MECH Disrupts PD-1/PD-L1 PPI (Steric Hindrance) PD_API->PD_MECH PD_OUT Restores T-Cell Activity PD_MECH->PD_OUT

Integration of the tetrahydropyran scaffold into TrkA and PD-L1 inhibitor pathways.

Self-Validating Synthetic Workflows

To ensure reproducibility, the synthesis of this building block must be treated as a self-validating system. Every step below includes a mechanistic rationale (causality) and a strict quality control checkpoint 4.

Protocol: Synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Step 1: Bucherer-Bergs Hydantoin Formation

  • Action: Suspend Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and deionized water. Add ammonium carbonate (3.5 eq) and sodium cyanide (1.5 eq). Heat to 60°C for 3 hours.

  • Causality: The Bucherer-Bergs multicomponent reaction is highly efficient for forming sterically hindered quaternary centers. The excess ammonium carbonate acts as both a nitrogen source and a buffer to control the release of HCN gas, driving the equilibrium toward the highly stable spirohydantoin intermediate.

  • Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. Proceed only when the starting ketone peak is entirely absent and the spirohydantoin mass peak ( [M+H]+ ) dominates. If the ketone persists, the system lacks sufficient ammonia; add 0.5 eq of (NH₄)₂CO₃.

Step 2: Alkaline Hydrolysis

  • Action: Isolate the spirohydantoin and suspend it in 3M aqueous NaOH. Reflux at 100°C for 16 hours. Neutralize to pH 7 using concentrated HCl to precipitate the free amino acid.

  • Causality: The hydantoin ring is exceptionally robust. High temperatures and strong alkaline conditions are required to force the dual hydrolysis of the amide bonds, yielding the free 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

  • Validation Checkpoint: Perform an Ninhydrin stain on a TLC plate. A deep purple spot confirms the presence of the liberated primary amine.

Step 3: Fischer Esterification

  • Action: Suspend the amino acid in anhydrous methanol at 0°C. Dropwise, add thionyl chloride (SOCl₂, 2.0 eq). Heat the mixture to reflux for 12 hours.

  • Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ. This serves a dual purpose: it acts as a powerful acid catalyst for the Fischer esterification while simultaneously protonating the primary amine, preventing it from attacking the newly formed ester (which would cause polymerization).

  • Validation Checkpoint: Evaporate a micro-sample and run ¹H-NMR. Look for a sharp singlet at ~3.7 ppm integrating to 3 protons, confirming the successful installation of the methyl ester group.

Step 4: Oxalate Salt Precipitation

  • Action: Concentrate the esterification mixture, neutralize briefly to extract the free base into ethyl acetate (EtOAc), and immediately add a solution of anhydrous oxalic acid (1.05 eq) in THF. Stir at room temperature until a thick white precipitate forms. Filter and dry under vacuum.

  • Causality: As established in Section 2, the free base is highly unstable. The immediate addition of oxalic acid traps the molecule in a stable crystalline lattice. THF is used as the co-solvent because the resulting oxalate salt is highly insoluble in it, driving the precipitation to completion.

  • Validation Checkpoint: Run quantitative NMR (qNMR) using an internal standard. The integration ratio of the tetrahydropyran core protons to the oxalate counterion must be exactly 1:1. Any deviation indicates trapped free acid or degraded free base, requiring recrystallization from hot methanol.

SyntheticWorkflow SM Tetrahydro-4H-pyran-4-one (Starting Material) BB Bucherer-Bergs Reaction NaCN, (NH4)2CO3 SM->BB Step 1 HYD Spirohydantoin Intermediate (Validation: LC-MS) BB->HYD HYDROL Alkaline Hydrolysis Ring Opening HYD->HYDROL Step 2 AA 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid HYDROL->AA EST Fischer Esterification MeOH, SOCl2 AA->EST Step 3 FB Free Base Ester (Unstable) EST->FB SALT Salt Formation Oxalic Acid Addition FB->SALT Step 4 API Methyl 4-aminotetrahydro-2H-pyran- 4-carboxylate oxalate SALT->API

Synthetic workflow of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.

References

  • Guidechem Compound Registry - MOLPORT-023-220-045 1400644-84-9 wiki.
  • Google Patents - WO2018196768A1: Heterocyclic compound serving as pd-l1 inhibitor.
  • Google Patents - WO2013088257A1: Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors.
  • Benchchem Technical Resources - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Synthesis.

Sources

Foundational

A Technical Guide to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental chemical properties, its strategic importance as a synthetic intermediate, and practical considerations for its use.

Core Compound Identification and Properties

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is the oxalate salt of the parent compound, Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate. The inclusion of oxalic acid provides a stable, crystalline solid that is often more suitable for handling and storage than the freebase.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are crucial for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃·C₂H₂O₄[1]
Molecular Weight 249.22 g/mol [1]
Structural Representation

The structure consists of a tetrahydropyran ring, a common scaffold in medicinal chemistry, substituted at the 4-position with both an amino group and a methyl carboxylate group. This geminal substitution creates a stereocenter with significant potential for introducing molecular complexity.

Caption: Chemical structure of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.

Scientific and Industrial Significance

The tetrahydropyran motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its presence often improves pharmacokinetic properties such as solubility and metabolic stability. The specific substitution pattern of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate makes it a versatile building block.

The primary amino group serves as a key nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or for transesterification, further expanding its synthetic utility. This dual functionality allows for the divergent synthesis of complex molecular libraries, a cornerstone of modern lead optimization in drug discovery.[2]

For instance, related 4-aminotetrahydropyran scaffolds are integral to the development of selective CB2 receptor agonists for treating inflammatory pain and have been explored in the synthesis of various other biologically active molecules.[2][3]

Synthesis and Handling

General Synthetic Approach

The synthesis of 4-aminotetrahydropyran derivatives often involves multi-step sequences. A common strategy is the functionalization of a pre-formed tetrahydropyran ring. For example, a synthetic route could begin with a commercially available precursor like Methyl tetrahydropyran-4-carboxylate.[4][5]

The following workflow illustrates a generalized, conceptual pathway. The specific reagents and conditions would require optimization based on laboratory-scale experiments.

workflow start Methyl tetrahydropyran- 4-carboxylate step1 Introduction of a Nitrogen-containing group (e.g., oximation or Strecker synthesis) start->step1 step2 Reduction of the Nitrogen group (e.g., hydrogenation) step1->step2 step3 Salt Formation with Oxalic Acid step2->step3 product Methyl 4-aminotetrahydro-2H-pyran- 4-carboxylate oxalate step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Salt Formation from Freebase (Illustrative)

This protocol outlines the final step of the synthesis, converting the freebase of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate to its stable oxalate salt. This is a self-validating system; successful salt formation is confirmed by the precipitation of a crystalline solid and subsequent characterization.

Causality: The conversion to a salt is often performed to improve the stability and handling characteristics of amine-containing compounds. Oxalic acid is a common choice as it is a di-acid that readily forms crystalline salts.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate (freebase) in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.

  • Oxalic Acid Addition: In a separate flask, dissolve 1.0 to 1.1 equivalents of anhydrous oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the freebase solution with continuous stirring. The oxalate salt should begin to precipitate. The reaction may be exothermic.

  • Crystallization: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete precipitation. For maximum yield, the mixture can be cooled in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Medicinal Chemistry

The utility of this scaffold lies in its ability to be incorporated into larger, more complex molecules with potential therapeutic applications. The amino group can be acylated to form amides, which are common in many drug classes. The tetrahydropyran ring acts as a bioisostere for other cyclic systems, often conferring advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The development of novel therapeutics, such as phosphodiesterase inhibitors or kinase inhibitors, often relies on a scaffold-based drug design approach where core fragments like this are elaborated to optimize potency and selectivity.[6]

References

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

  • Hu, Y., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Tetrahedron Letters, 58(15), 1505-1508. [Link]

  • Cardozo, M., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23, 201-206. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Acylation of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Introduction The N-acylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of amides—a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-acylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of amides—a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed experimental guide for the N-acylation of "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate," a valuable building block in medicinal chemistry due to its constrained heterocyclic scaffold.

The presence of the amine as an oxalate salt necessitates an initial neutralization step to liberate the free, nucleophilic amine. Following this, two robust and widely applicable protocols for the subsequent amide bond formation are presented:

  • The Schotten-Baumann Reaction: A classic, efficient method utilizing an acyl chloride under biphasic aqueous-organic conditions.[1][2][3]

  • Peptide Coupling using EDC/HOBt: A mild and versatile method employing a water-soluble carbodiimide (EDC) in conjunction with an activating agent (HOBt) to couple a carboxylic acid directly to the amine.[4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Part 1: Liberation of the Free Amine from its Oxalate Salt

Principle: The amine oxalate salt is an acid-base complex. To render the amine nucleophilic for the acylation reaction, it must be converted to its free base form. This is achieved by treatment with a suitable inorganic base, which deprotonates the ammonium species, leaving the free amine. An aqueous workup then allows for the extraction of the free amine into an organic solvent, while the oxalate salt remains in the aqueous phase.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, suspend Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (1.0 eq) in a mixture of dichloromethane (DCM, ~10 volumes) and water (~5 volumes).

  • Basification: Cool the suspension in an ice-water bath (0-5 °C). Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the aqueous layer is basic (pH 9-10).

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Organic Layer Collection: Drain the lower organic (DCM) layer.

  • Re-extraction: Extract the aqueous layer again with DCM (2 x 5 volumes) to ensure complete recovery of the free amine.

  • Combine and Dry: Combine all organic extracts. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Yield and Use: The resulting oil or solid is the free amine, Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate. It is advisable to use this material directly in the subsequent acylation step without further purification.

Part 2: N-Acylation Methodologies

Two distinct methods are presented, offering flexibility based on the availability of the acylating agent (acyl chloride vs. carboxylic acid) and the sensitivity of the substrates.

Method A: Schotten-Baumann Acylation with an Acyl Chloride

This method is ideal for its simplicity and high reaction rates when the corresponding acyl chloride is stable and readily available.[8][9]

Workflow Diagram:

Schotten_Baumann_Workflow cluster_prep Step 1: Free Amine Preparation cluster_reaction Step 2: Acylation Reaction cluster_workup Step 3: Workup & Purification AmineOxalate Amine Oxalate Salt FreeAmine Free Amine in DCM AmineOxalate->FreeAmine aq. NaOH or NaHCO₃ Extraction CrudeProduct Crude Reaction Mixture FreeAmine->CrudeProduct Stir at 0°C to RT AcylChloride Acyl Chloride AcylChloride->CrudeProduct PurifiedAmide Purified N-Acylated Product CrudeProduct->PurifiedAmide Aqueous Wash Column Chromatography Base 10% aq. NaOH Base->CrudeProduct

Caption: Workflow for N-acylation via the Schotten-Baumann reaction.

Experimental Protocol:

  • Reactant Setup: Dissolve the free amine (1.0 eq, from Part 1) in DCM (~10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Add an equal volume of a 10% aqueous NaOH solution.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 - 1.2 eq) in a small amount of DCM and add it dropwise to the rapidly stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Separation: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.

Method B: EDC/HOBt Mediated Amide Coupling

This method is highly favored for its mild conditions and broad substrate scope, directly coupling a carboxylic acid to the amine. It is particularly useful when the acyl chloride is unstable or not commercially available. The addition of HOBt minimizes side reactions and suppresses potential racemization if chiral centers are present.[5][7]

Workflow Diagram:

EDC_Coupling_Workflow cluster_prep Step 1: Free Amine Preparation cluster_activation Step 2: Pre-activation cluster_coupling Step 3: Coupling & Workup AmineOxalate Amine Oxalate Salt FreeAmine Free Amine AmineOxalate->FreeAmine aq. NaOH or NaHCO₃ Extraction & Evaporation PurifiedAmide Purified N-Acylated Product FreeAmine->PurifiedAmide Stir at 0°C to RT Aqueous Workup Column Chromatography CarboxylicAcid Carboxylic Acid ActivatedEster Activated HOBt-Ester CarboxylicAcid->ActivatedEster DMF or DCM, 0°C EDC EDC·HCl EDC->ActivatedEster DMF or DCM, 0°C HOBt HOBt HOBt->ActivatedEster DMF or DCM, 0°C ActivatedEster->PurifiedAmide Stir at 0°C to RT Aqueous Workup Column Chromatography DIPEA DIPEA DIPEA->PurifiedAmide Stir at 0°C to RT Aqueous Workup Column Chromatography

Caption: Workflow for N-acylation via EDC/HOBt mediated coupling.

Experimental Protocol:

  • Reactant Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the free amine (1.1 eq, from Part 1).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Following this, add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 - 3.0 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Workup - Washing: Wash the organic solution sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes the water-soluble urea byproduct from EDC, excess base, and unreacted starting materials.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Quantitative Data and Reagent Summary

ParameterMethod A: Schotten-BaumannMethod B: EDC/HOBt Coupling
Amine Source Free Amine (1.0 eq)Free Amine (1.1 eq)
Acylating Agent Acyl Chloride (1.1-1.2 eq)Carboxylic Acid (1.0 eq)
Coupling/Activating Agents N/AEDC·HCl (1.2 eq), HOBt (1.2 eq)
Base 10% aq. NaOHDIPEA or TEA (2.5-3.0 eq)
Solvent DCM / Water (biphasic)Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours2 - 18 hours
Key Byproducts HCl (neutralized by base)Water-soluble N-acylurea

Troubleshooting and Scientific Insights

  • Incomplete Liberation of Free Amine: If the acylation reaction is sluggish or fails, ensure the initial basification step was complete. A pH of 9-10 is crucial to ensure the majority of the amine is in its free, nucleophilic form.

  • Low Yields in Schotten-Baumann: The primary competing reaction is the hydrolysis of the acyl chloride by the aqueous base.[1] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring the amine can effectively compete with hydroxide for the acyl chloride. Adding the acyl chloride slowly at a low temperature also mitigates this side reaction.

  • Side Reactions in EDC Coupling: The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[7] The inclusion of HOBt is critical as it rapidly traps the O-acylisourea to form an activated HOBt-ester, which is more stable and efficiently reacts with the amine.[5]

  • Choice of Solvent: In EDC couplings, DMF is an excellent solvent for its ability to dissolve a wide range of substrates. However, it can be difficult to remove during workup. DCM is a good alternative, especially if the starting materials are sufficiently soluble. Ensure all solvents are anhydrous for this method.

  • Purification: The N-acylated products are generally less polar than the starting amine. A typical silica gel chromatography elution system might start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Grokipedia (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Lokey Lab Protocols - Wikidot (2017). Schotten-Baumann Reaction. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • ResearchGate (2015). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Organic Synthesis (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]

  • Chemistry Steps (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Physics & Maths Tutor (n.d.). Notes - 33 Carboxylic Acids and Derivatives. Available at: [Link]

  • Pearson (n.d.). Show how you would accomplish the following multistep syntheses. Available at: [Link] (Note: A general reference for multistep synthesis principles).

Sources

Application

Synthetic routes utilizing "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate"

Application Note: Synthetic Routes Utilizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate in Advanced Drug Discovery Executive Summary & Structural Rationale Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Routes Utilizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate in Advanced Drug Discovery

Executive Summary & Structural Rationale

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1400644-84-9) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry[]. As a Senior Application Scientist, I frequently deploy this scaffold to introduce critical conformational restriction into small molecule inhibitors.

Mechanistic Causality: Why use this specific salt and scaffold?

  • The Oxalate Salt: The free amine of a fully substituted α -amino ester is highly prone to intermolecular condensation (e.g., diketopiperazine formation) and oxidative degradation. The oxalic acid salt forms a highly crystalline, stable matrix that preserves the primary amine's integrity during long-term storage[].

  • The Tetrahydropyran (THP) Ring: Compared to acyclic or cyclohexyl analogs, the THP ring improves aqueous solubility and metabolic stability (resisting Cytochrome P450-mediated oxidation). Furthermore, the quaternary carbon at position 4 locks the attached pharmacophores into a rigid, three-dimensional vector, which is essential for maximizing binding affinity in deep protein pockets[2].

Biological Applications & Target Pathways

This building block is a cornerstone in the synthesis of two major classes of therapeutics:

A. Tropomyosin Receptor Kinase A (TrkA) Inhibitors TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). Aberrant TrkA signaling is heavily implicated in chronic pain syndromes and tumor cell survival. Incorporating the rigid THP scaffold into restricts the conformational flexibility of the inhibitor, locking it into a bioactive conformation that fits precisely into the TrkA ATP-binding pocket[3].

TrkA_Pathway NGF NGF (Neurotrophin) TrkA TrkA Receptor (Kinase Activation) NGF->TrkA Binds PI3K PI3K / Akt Pathway TrkA->PI3K Phosphorylates MAPK Ras / MAPK Pathway TrkA->MAPK Activates Outcome Cell Survival & Pain Sensation PI3K->Outcome Signaling MAPK->Outcome Signaling

TrkA signaling pathway targeted by pyrazolo[1,5-a]pyridine inhibitors.

B. PD-L1 Small Molecule Inhibitors In tumor immunotherapy, small molecule are developed to overcome the limitations of monoclonal antibodies (e.g., immunogenicity, poor tissue penetration). The THP-amino ester serves as a critical structural vector, directing hydrogen bond donors/acceptors toward the PD-L1 dimer interface[4].

Experimental Protocols: A Self-Validating System

To successfully utilize this building block, the oxalate salt must be carefully neutralized, and the sterically hindered amine must be coupled using high-efficiency reagents.

Protocol A: Desalting and Boc-Protection

Causality: To functionalize the amine, we must gently liberate the free base. NaHCO 3​ is chosen over stronger bases (like NaOH) because it is basic enough to neutralize oxalic acid (pKa 1​ = 1.25) without causing premature saponification of the methyl ester.

  • Preparation: Suspend Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (1.0 eq, 10.0 g) in a 1:1 mixture of THF and deionized water (100 mL).

    • Self-Validation: The suspension will initially be heterogeneous and highly acidic (pH ~2).

  • Neutralization: Cool the mixture to 0 °C. Add NaHCO 3​ (3.5 eq) portion-wise.

    • Self-Validation: Vigorous CO 2​ gas evolution will occur. This visual cue confirms the neutralization of the oxalate matrix. The 3.5 equivalents ensure complete neutralization of the diprotic acid and maintain the basic pH required for protection[4].

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O) (0.95 eq) dropwise. Using a sub-stoichiometric amount prevents the formation of di-Boc side products.

  • Reaction: Warm to room temperature and stir for 24 hours.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The primary amine baseline spot should disappear, replaced by a higher R f​ , UV-inactive, Ninhydrin-positive (only upon heating) spot.

  • Workup: Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: Amide Coupling via HATU

Causality: The target amine is situated on a highly sterically hindered quaternary carbon. Standard carbodiimides (EDC/DCC) often fail due to the slow nucleophilic attack on the O-acylisourea intermediate. HATU is employed to generate a highly reactive HOAt ester, accelerating amidation and preventing epimerization of the carboxylic acid partner[3].

  • Activation: In an oven-dried flask under N 2​ , dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Self-Validation: Stir at room temperature for 15 minutes. The solution will turn a characteristic pale yellow, confirming the formation of the active HOAt ester.

  • Coupling: Add the free-based Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation: LC-MS analysis should show complete consumption of the active ester and the appearance of the target product mass [M+H] + .

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM. Wash the organic layer extensively with a 5% aqueous LiCl solution to pull the DMF into the aqueous phase. Dry and concentrate.

Synthetic_Workflow Oxalate Methyl 4-amino-THP- 4-carboxylate Oxalate Base Free Base Generation (NaHCO3) Oxalate->Base Desalting Coupling Amide Coupling (HATU / DIPEA) Base->Coupling Electrophile Product Target Scaffold (TrkA / PD-L1 Inhibitor) Coupling->Product Cyclization

Synthetic workflow from oxalate salt to functionalized target scaffolds.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes when utilizing this specific building block across various synthetic stages.

Reaction TypeReagents & EquivalentsSolvent SystemTempTimeTypical YieldKey Observational Metric
Desalting / Boc Protection NaHCO 3​ (3.5 eq), Boc 2​ O (0.95 eq)THF / H 2​ O (1:1)0 °C RT24 h85 - 92%Vigorous CO 2​ evolution during base addition
HATU Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)Anhydrous DMFRT12 h75 - 82%Color shift to pale yellow upon HATU activation
Ester Hydrolysis (Downstream)LiOH·H 2​ O (2.0 eq)THF / MeOH / H 2​ ORT4 h> 90%Complete dissolution of the starting material

References

  • Title: Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka)
  • Source: Google Patents (WO2018196768A1)

Sources

Method

Application Notes and Protocols for Parallel Synthesis Utilizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of the Tetrahydropyran Moiety in Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, increasingly sought after for its ability to confer advantageous physicochemical properties to drug candidates. As a conformationally restricted ether, the THP moiety serves as a bioisosteric replacement for cyclohexane, yet offers distinct benefits.[1] Its introduction of an oxygen atom can provide an additional hydrogen bond acceptor site, potentially enhancing target engagement.[1] Crucially, the THP scaffold generally imparts lower lipophilicity compared to its carbocyclic analog, which can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including enhanced aqueous solubility and reduced metabolic clearance.[1]

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate, provided as its oxalate salt, is a versatile building block for introducing this valuable scaffold into compound libraries. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical elaborations. This application note provides a comprehensive guide to the effective use of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate in parallel synthesis campaigns, with a focus on robust amide library generation.

Physicochemical and Safety Profile

A thorough understanding of the building block's properties is paramount for successful and safe implementation in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate

PropertyValueSource
Molecular Formula C₇H₁₃NO₃·C₂H₂O₄[2]
Molecular Weight 249.22 g/mol [2]
Appearance White to off-white solidTypical appearance
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) with the addition of a suitable base.Inferred from structure and salt form

Safety and Handling:

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on the safety data for similar compounds, it may cause skin and eye irritation.[3][4][5][6] The oxalate component is harmful if swallowed.[4] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Directive: Parallel Amide Library Synthesis

The primary application of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate in parallel synthesis is the generation of diverse amide libraries. The key challenge when using the oxalate salt is the in-situ liberation of the free amine to allow for efficient coupling with a library of carboxylic acids. This requires the use of a suitable base to neutralize the oxalic acid.

The Critical Role of the Base

The choice of base is crucial for the success of the amide coupling reaction. An appropriate base must be strong enough to deprotonate the ammonium oxalate salt but not so strong as to cause unwanted side reactions, such as epimerization or hydrolysis of the ester. Tertiary amines are commonly employed for this purpose.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is an excellent choice for parallel synthesis. Its bulky nature minimizes nucleophilic catalysis, which can lead to side products. It is a strong enough, non-nucleophilic base to effectively liberate the free amine.

  • Triethylamine (TEA): While also effective, TEA is more nucleophilic than DIPEA and can sometimes lead to the formation of undesired byproducts.

For a robust parallel synthesis protocol, DIPEA is the recommended base .

Experimental Protocol: Parallel Amide Synthesis in a 96-Well Plate Format

This protocol outlines a general procedure for the synthesis of an amide library from Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

  • Library of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional, but recommended for efficiency)

  • Inert atmosphere (Nitrogen or Argon)

Stock Solutions:

  • Amine Stock Solution (0.2 M): In a volumetric flask, dissolve an appropriate amount of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate in anhydrous DMF.

  • Carboxylic Acid Stock Solutions (0.2 M): Prepare individual stock solutions of each carboxylic acid from the library in anhydrous DMF in separate vials.

  • DIPEA Stock Solution (0.6 M): Prepare a stock solution of DIPEA in anhydrous DMF.

  • HATU Stock Solution (0.22 M): Prepare a fresh stock solution of HATU in anhydrous DMF immediately before use.

Reaction Procedure:

  • Dispensing Reagents:

    • To each well of the 96-well reaction block, add 100 µL of the Amine Stock Solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the appropriate Carboxylic Acid Stock Solution to each corresponding well (0.02 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA Stock Solution to each well (0.06 mmol, 3.0 eq). The excess DIPEA ensures complete neutralization of the oxalate and the carboxylic acid, and facilitates the coupling reaction.

  • Initiation of Coupling:

    • Add 100 µL of the HATU Stock Solution to each well (0.022 mmol, 1.1 eq).

  • Reaction Incubation:

    • Seal the 96-well reaction block and shake at room temperature for 12-18 hours. The reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification using Scavenger Resins:

    • Upon completion of the reaction, add a polymer-supported scavenger resin to each well to remove excess reagents and byproducts. A combination of resins may be necessary depending on the carboxylic acid library used.

      • For removal of excess HATU and acidic byproducts: Use a basic resin such as Amberlite IRA-68.[7]

      • For removal of excess carboxylic acid: A basic scavenger resin can also be employed.[7][8]

    • Add the scavenger resin(s) to each well and shake for 2-4 hours at room temperature.

    • Filter the contents of each well through a filter plate to remove the resin.

    • The filtrate, containing the desired amide product, can be concentrated in vacuo.

Diagram 1: Workflow for Parallel Amide Synthesis

G cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis (96-Well Plate) cluster_purification Purification Amine_Stock Amine Oxalate Stock Solution (in DMF) Dispense Dispense Reagents: 1. Amine Oxalate 2. Carboxylic Acids 3. DIPEA Amine_Stock->Dispense Acid_Library Carboxylic Acid Library Stock Solutions (in DMF) Acid_Library->Dispense Base_Stock DIPEA Stock Solution (in DMF) Base_Stock->Dispense Coupling_Stock HATU Stock Solution (in DMF) Initiate Initiate Coupling: Add HATU Coupling_Stock->Initiate Dispense->Initiate React Incubate and React (Room Temperature) Initiate->React Scavenge Add Scavenger Resins React->Scavenge Filter Filter to Remove Resins Scavenge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Pure Amide Library Concentrate->Product

Caption: Automated workflow for parallel amide library synthesis.

Causality Behind Experimental Choices

  • Solvent Selection (DMF): Anhydrous DMF is an excellent solvent for this reaction as it effectively dissolves the amine oxalate salt (with base), the carboxylic acids, and the coupling reagent, facilitating a homogeneous reaction mixture.

  • Coupling Reagent (HATU): HATU is a highly efficient and widely used coupling reagent that promotes rapid amide bond formation with minimal side reactions, making it ideal for high-throughput synthesis.[9]

  • Stoichiometry: The use of a slight excess of the coupling reagent (1.1 eq) ensures complete activation of the carboxylic acid. A larger excess of the base (3.0 eq) is critical to first neutralize the oxalic acid and then to facilitate the amide coupling reaction by deprotonating the carboxylic acid and scavenging the proton released during the reaction.

  • Purification with Scavenger Resins: In a parallel synthesis context, traditional column chromatography is impractical. Scavenger resins offer a highly efficient and automatable method for purification by selectively binding to and removing unreacted starting materials and reagents, leaving the desired product in solution.[7][8][10][11][12]

Diagram 2: Rationale for In-Situ Free-Basing and Amide Coupling

G Amine_Oxalate Amine Oxalate Salt (Inactive) Free_Amine Free Amine (Active Nucleophile) Amine_Oxalate->Free_Amine Neutralization DIPEA_1 DIPEA (Base) DIPEA_1->Free_Amine Amide_Product Amide Product Free_Amine->Amide_Product Nucleophilic Attack Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester (Electrophile) Carboxylic_Acid->Activated_Ester Activation HATU HATU (Coupling Reagent) HATU->Activated_Ester Activated_Ester->Amide_Product DIPEA_2 DIPEA (Base) DIPEA_2->Activated_Ester

Caption: Key steps in the amide coupling reaction.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several factors:

  • High-Quality Starting Materials: The use of pure building blocks and anhydrous solvents is critical to minimize side reactions.

  • Reliable Chemistry: Amide bond formation using HATU is a well-established and highly reliable transformation.

  • Efficient Purification: The scavenger resin-based purification is a proven method for high-throughput purification, yielding products of sufficient purity for initial biological screening.

  • In-Process Controls: Regular LC-MS analysis of a few representative wells can provide valuable feedback on reaction completion and the formation of any byproducts, allowing for optimization if necessary.

By adhering to these principles, researchers can confidently generate large libraries of novel compounds incorporating the valuable tetrahydropyran scaffold for accelerated drug discovery programs.

References

  • Wipf, P. (2004, October 29). Strategies in Organic Synthesis. University of Pittsburgh. Retrieved from [Link]

  • Siegel, M. G. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Synlett. Retrieved from [Link]

  • Li, Z., & Ganesan, A. (2002). The application of scavenger resin in combinatorial chemistry. Journal of Chemical Technology & Biotechnology, 77(9), 975-982. Retrieved from [Link]

  • Pritchard, J. D., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(2), 558-561. Retrieved from [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Retrieved from [Link]

  • Adumeau, P., et al. (2014). Parallel Synthesis and Screening of Peptide Conjugates. Bioconjugate Chemistry, 25(6), 1136-1143. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate"

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate .

The synthesis of this constrained, heterocyclic amino acid derivative presents unique physicochemical challenges. The pyran ring's oxygen atom and the sterically hindered quaternary carbon at the 4-position significantly influence reactivity, often leading to stalled equilibria and stubborn side reactions[1]. This document provides a mechanistic troubleshooting framework, self-validating protocols, and quantitative metrics to ensure high-yield, reproducible synthesis.

Synthesis Workflow & Mechanistic Overview

The standard synthetic route involves three core transformations:

  • Bucherer-Bergs or Strecker Synthesis: Conversion of Tetrahydro-4H-pyran-4-one to 4-aminotetrahydro-2H-pyran-4-carboxylic acid via a spirohydantoin or aminonitrile intermediate[2].

  • Esterification: Acid-catalyzed conversion of the carboxylic acid to the methyl ester using Methanol and Thionyl Chloride (SOCl₂)[3].

  • Salt Formation: Precipitation of the free base with oxalic acid to form the stable oxalate salt.

SynthesisPathway SM Tetrahydro-4H-pyran-4-one Int1 Spirohydantoin Intermediate SM->Int1 Bucherer-Bergs Side1 Aldol Condensation SM->Side1 Base-catalyzed Acid 4-Aminotetrahydropyran-4-carboxylic acid Int1->Acid Strong Acid Hydrolysis Side2 Amide (Incomplete Hydrolysis) Int1->Side2 Mild conditions Ester Methyl Ester Free Base Acid->Ester SOCl2 / MeOH Side3 Unreacted Acid (Equilibrium) Acid->Side3 Water accumulation Salt Target: Oxalate Salt Ester->Salt Oxalic Acid Side4 Gummy Co-precipitate Ester->Side4 High moisture

Workflow mapping the 3-step synthesis and primary side reactions.

Troubleshooting Guide & FAQs

Phase 1: Bucherer-Bergs Synthesis & Hydrolysis

Q: During the initial reaction of tetrahydro-4H-pyran-4-one, my yield of the spirohydantoin is low, and the reaction mixture turns dark brown. What is happening? A: Tetrahydro-4H-pyran-4-one is highly susceptible to aldol-type self-condensation under the basic conditions provided by ammonium carbonate and sodium cyanide[1].

  • Causality: The α -protons of the ketone are slightly acidic. If the nucleophilic addition of cyanide and ammonia is too slow, the enolate can attack another unreacted ketone molecule, generating dark, polymeric impurities.

  • Solution: Do not mix all reagents at room temperature and then heat. Instead, pre-heat the aqueous mixture of ammonium carbonate and cyanide to 50°C, and add the ketone dropwise. This keeps the steady-state concentration of the unreacted ketone low, favoring the multicomponent condensation over dimerization[2].

Q: I am hydrolyzing the spirohydantoin to the amino acid, but LC-MS shows a dominant mass of m/z 145 [M+H]⁺ instead of the expected 146. Why? A: You are observing the primary amide intermediate (4-aminotetrahydro-2H-pyran-4-carboxamide). The hydrolysis of the spirohydantoin ring proceeds stepwise. The final step—hydrolyzing the amide to the carboxylic acid—is notoriously sluggish[4].

  • Causality: Amides are highly resonance-stabilized. Furthermore, the tetrahedral intermediate formed by water attack is sterically hindered by the tetrahydropyran ring and the adjacent protonated amine.

  • Solution: Mild acidic conditions will stall at the amide. You must use harsh conditions: >6M HCl or 30% NaOH at vigorous reflux (≥105°C) for a minimum of 18–24 hours[5].

Phase 2: Esterification

Q: My esterification using Methanol and Thionyl Chloride (SOCl₂) stalls at ~75% conversion. How do I drive it to completion? A: The esterification of amino acids is an equilibrium process. While SOCl₂ serves to generate the active catalyst (HCl) and acts as a dehydrating agent (consuming water to form SO₂ and HCl), adding it incorrectly can lead to side reactions like the formation of dimethyl sulfite, which depletes your SOCl₂ without driving the esterification[3].

  • Causality: If the water generated from the esterification exceeds the dehydrating capacity of the remaining SOCl₂, the reverse reaction (hydrolysis) competes heavily with esterification.

  • Solution: Ensure the methanol is strictly anhydrous. If the reaction stalls, cool the mixture to 0°C and add a second, smaller "chaser" aliquot of SOCl₂ (0.5 eq) to scavenge the accumulated water, then resume reflux.

Esterification Acid Amino Acid Active Acyl Chloride Acid->Active SOCl2 MeOH Methanol MeOH->Active SOCl2 Thionyl Chloride Dehydration SOCl2 Scavenging SOCl2->Dehydration Ester Methyl Ester HCl Active->Ester MeOH Water Water Byproduct Ester->Water Generates Hydrolysis Reversion to Acid Water->Hydrolysis Excess H2O Water->Dehydration Quenched by SOCl2 Hydrolysis->Acid Stalls reaction

Logical flow of SOCl2-mediated esterification and water scavenging.

Phase 3: Oxalate Salt Formation

Q: When forming the oxalate salt, the product "oils out" as a gummy precipitate instead of a crystalline solid. How can I fix this? A: Gummy precipitates occur when the target salt phase-separates as a supercooled liquid rather than crystallizing.

  • Causality: The oxalate salt has a high lattice energy. If nucleation is inhibited by the presence of highly polar impurities (like unreacted amino acid), residual water, or rapid cooling, the compound forms an amorphous gum.

  • Solution: Dissolve the free base ester in a moderately polar solvent system like Ethyl Acetate (EtOAc) with 5% Isopropanol. Add the oxalic acid dropwise at 45°C. Do not crash-cool the flask; allow it to cool ambiently at ~0.5°C/min. Introduce seed crystals if available.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checks to verify intermediate success before proceeding.

Protocol A: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve Ammonium Carbonate (2.5 eq) and Sodium Cyanide (1.2 eq) in a 1:1 mixture of H₂O and Ethanol. Heat to 50°C.

  • Ketone Addition: Add Tetrahydro-4H-pyran-4-one (1.0 eq) dropwise over 30 minutes. Heat the mixture to 60°C for 4 hours[2].

    • Validation Check 1: Perform TLC (DCM:MeOH 9:1). The ketone starting material (stains yellow with 2,4-DNP) must be completely consumed.

  • Isolation: Cool to 5°C. Filter the resulting 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione precipitate and wash with ice water.

  • Hydrolysis: Suspend the hydantoin in 6M HCl (10 volumes). Reflux at 105°C for 24 hours.

    • Validation Check 2: Analyze via LC-MS. Ensure the disappearance of the amide intermediate (m/z 145) and the dominance of the target amino acid (m/z 146).

  • Workup: Concentrate under vacuum to yield the amino acid hydrochloride salt.

Protocol B: Esterification to the Methyl Ester
  • Activation: Suspend the amino acid hydrochloride (1.0 eq) in anhydrous Methanol (10 volumes) at 0°C under N₂[3].

  • Reagent Addition: Slowly add Thionyl Chloride (1.5 eq) dropwise over 30 minutes to maintain the internal temperature <10°C.

    • Validation Check 3: The cloudy suspension should gradually clear into a homogeneous solution as the active acyl chloride/ester forms.

  • Reflux: Heat to 65°C for 12 hours.

    • Validation Check 4: LC-MS must show <5% unreacted acid. If >5%, add 0.5 eq SOCl₂ at 0°C and reflux for 4 additional hours.

  • Free-Basing: Concentrate the mixture, dissolve in minimal water, adjust to pH 9 with saturated NaHCO₃, and extract with DCM. Dry over Na₂SO₄ and concentrate to yield the free base.

Protocol C: Oxalate Salt Formation
  • Dissolution: Dissolve the free base ester in anhydrous Ethyl Acetate (5 volumes) and heat to 45°C.

  • Salt Formation: Dissolve anhydrous Oxalic Acid (1.0 eq) in minimal Ethyl Acetate. Add this dropwise to the ester solution.

    • Validation Check 5: A white precipitate should begin forming immediately. If the solution turns cloudy and oils out, add 5% volume of Methanol to redissolve the gum, then resume slow cooling.

  • Isolation: Stir at room temperature for 2 hours, filter, wash with cold EtOAc, and dry under vacuum at 40°C.

Quantitative Data & Troubleshooting Metrics

Use the following table to rapidly diagnose and mitigate side reactions based on analytical signatures.

Reaction StageSide Product / IssueAnalytical Signature (LC-MS / TLC)Threshold for ActionMitigation Strategy
Bucherer-Bergs Aldol PolymersDark brown color, broad TLC streaksAny visual color changeControl ketone addition rate; keep T < 65°C.
Hydrolysis 4-Aminotetrahydro-2H-pyran-4-carboxamideLC-MS m/z 145 [M+H]⁺>2% area by UVExtend reflux time; increase HCl concentration to >6M.
Esterification Unreacted Amino AcidLC-MS m/z 146 [M+H]⁺>5% area by UVAdd 0.5 eq SOCl₂; ensure strictly anhydrous MeOH.
Salt Formation Amorphous GumBroad XRD halo, sticky textureAny visual gummingRedissolve in hot EtOAc/MeOH; cool at 0.5°C/min; add seed crystals.

References

  • ACS Publications. "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture." Organic Process Research & Development. URL: [Link]

  • Master Organic Chemistry. "Strecker Synthesis Mechanism and Notes." URL:[Link]

  • Google Patents (WO2020099341A1). "Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof.
  • Ankara University Open Courseware. "Hydrolysis Reactions and Mechanisms." URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering bottlenecks when utilizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering bottlenecks when utilizing Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1400644-84-9)[1]. This compound is a highly versatile, sterically constrained heterocyclic building block widely used in the synthesis of TRPM3 modulators[2], Lp-PLA2 inhibitors[3], and various targeted therapeutics.

While the oxalate salt provides excellent crystalline stability and shelf-life compared to its free-base counterpart[1], it introduces specific stoichiometric and thermodynamic challenges during synthesis. This guide is designed to troubleshoot common experimental failures, explain the chemical causality behind them, and provide self-validating protocols to ensure your workflows succeed.

Troubleshooting Amide Coupling Workflows

Q: Why is my amide coupling yield consistently low (<20%) when reacting the oxalate salt directly with a carboxylic acid and HATU?

The Causality: The primary issue is insufficient neutralization of the oxalate counterion. Oxalic acid ( C2​H2​O4​ ) is a dicarboxylic acid containing two acidic protons. When you attempt an amide coupling, the amine group must be in its deprotonated, free-base state ( R−NH2​ ) to act as a nucleophile. If you only use the standard 1.5 to 2.0 equivalents of a tertiary base (like DIPEA or TEA), the base is entirely consumed by neutralizing the oxalic acid. The amine remains protonated ( R−NH3+​ ) and non-nucleophilic, causing the reaction to stall while the activated ester degrades.

The Solution: You must account for the stoichiometry of the oxalate salt. A minimum of 3.0 to 4.0 equivalents of DIPEA is required: 2.0 eq to neutralize the oxalate, 1.0 eq to liberate the free amine, and an additional excess to facilitate the HATU-mediated coupling[2].

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Free-Basing: Suspend Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (1.0 eq) in anhydrous DMF or DCM (0.2 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0 °C. Stir for 15–30 minutes to ensure complete liberation of the free amine. The suspension should become visibly more homogeneous.

  • Activation: In a separate flask, activate your target carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF for 10 minutes.

  • Coupling: Transfer the activated acid solution to the free amine solution. Allow the reaction to warm to room temperature and stir for 16 hours[2].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash extensively with brine (to remove DMF and oxalate salts), dry over Na2​SO4​ , and concentrate.

Workflow SM Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate Base Add 3.5 eq DIPEA in DMF/DCM (15 min) SM->Base FreeAmine Free Amine Intermediate (Nucleophilic State) Base->FreeAmine Coupling Add R-COOH + HATU (0 °C to RT, 16h) FreeAmine->Coupling Workup Aqueous Workup (Removes Oxalate Salts) Coupling->Workup Product Target Amide Product Workup->Product

Caption: Workflow for optimizing amide coupling by overcoming oxalate buffering capacity.

Preventing Unintended Ester Hydrolysis

Q: I attempted to free-base the compound using aqueous NaOH before my reaction, but I lost my product to the aqueous layer. What happened?

The Causality: Methyl esters are highly electrophilic and susceptible to base-catalyzed saponification. When exposed to strong aqueous bases (like NaOH or KOH), the hydroxide ion attacks the methyl ester carbonyl, cleaving it to form 4-aminotetrahydro-2H-pyran-4-carboxylic acid. This resulting zwitterionic amino acid is highly polar and will remain entirely in the aqueous phase during organic extraction.

The Solution: Never use strong aqueous bases to neutralize the oxalate salt of a methyl ester. If an aqueous wash is strictly necessary, use a mild base like saturated NaHCO3​ at strictly controlled temperatures (0 °C).

Pathways SM Oxalate Salt (Starting Material) MildBase Mild Base (DIPEA / NaHCO3) Strictly 0 °C SM->MildBase StrongBase Strong Base (NaOH / KOH aq) Room Temp / Heat SM->StrongBase FreeBase Intact Free Amine (Desired) MildBase->FreeBase Acid Saponified Amino Acid (Side Product) StrongBase->Acid

Caption: Reaction pathways illustrating ester hydrolysis versus successful free-basing.

Troubleshooting Ester Reduction (Alcohol Synthesis)

Q: When reducing the ester to an alcohol using Lithium Aluminum Hydride (LAH), the reaction stalls completely unless I use a massive excess of LAH. Is the steric hindrance of the tetrahydropyran ring to blame?

The Causality: While the tetrahydropyran ring does introduce some steric bulk, the primary culprit is the oxalate counterion. LAH ( LiAlH4​ ) reacts violently and quantitatively with acidic protons to generate hydrogen gas. The oxalic acid component will rapidly consume at least 2.0 to 3.0 equivalents of your hydride reagent before any reduction of the ester can thermodynamically commence.

The Solution: You must calculate the LAH stoichiometry to account for the total reducible/acidic species in the matrix. Alternatively, perform a reductive protocol specifically optimized for this scaffold[3].

Self-Validating Protocol: LAH Reduction to Primary Alcohol
  • Preparation: Suspend the oxalate salt (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere.

  • Hydride Addition: Slowly add a 1M solution of LAH in THF dropwise via an addition funnel[3]. Use 4.0 to 5.0 equivalents of LAH (2.0 eq consumed by the oxalate, 2.0 eq required for the ester-to-alcohol reduction, plus a slight excess).

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 2 hours[3].

  • Fieser Quench (Critical Safety Step): Cool the reaction back to 0 °C. For every x grams of LAH used, sequentially add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O .

  • Isolation: Stir vigorously until a white, granular aluminum salt precipitate forms. Filter the suspension through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate to yield the amino alcohol.

Quantitative Data Summary: Reaction Optimization Matrix

To ensure rapid decision-making at the bench, consult the following matrix for baseline stoichiometric requirements when working with the oxalate salt.

Reaction TypeReagentBase SelectionBase EquivalentsExpected OutcomeCommon Pitfall
Amide Coupling HATU / R-COOHDIPEA or TEA3.5 – 4.0 eqAmide formationLow yield due to unneutralized oxalate buffering the amine.
Ester Hydrolysis LiOH or NaOHAqueous NaOH2.0 – 3.0 eqCarboxylic acidUnintentional cleavage during basic workup of other reactions.
Ester Reduction LiAlH4​ (LAH)None (Direct)4.0 – 5.0 eqPrimary alcoholReaction stalls due to rapid hydride consumption by oxalic acid.

References

  • [3] Title: WO2016011930A1 - Compounds (Lp-PLA2 Inhibitors) Source: Google Patents URL:

  • [2] Title: CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders Source: Google Patents URL:

Sources

Troubleshooting

Removal of impurities from "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate"

Target Compound: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Overview & Mechanistic Context Methyl 4-aminotetrahydro-2H-pyran-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Overview & Mechanistic Context

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a highly constrained heterocyclic amino ester utilized as a critical building block in the synthesis of complex therapeutics, including 1 and 2. It is typically synthesized via the Bucherer-Bergs or Strecker reaction from tetrahydro-4H-pyran-4-one, followed by esterification 3.

Isolating this intermediate as an oxalate salt ( C7​H13​NO3​⋅C2​H2​O4​ ) is a strategic choice: the oxalate counterion promotes high crystallinity, effectively purging neutral and structurally related impurities. However, chemists frequently encounter issues with ester hydrolysis, residual starting materials, and stoichiometric imbalances during scale-up.

Troubleshooting & FAQs

Q1: My isolated oxalate salt is contaminated with tetrahydro-4H-pyran-4-one or spirohydantoin intermediates. How do I remove them?

  • Causality: These impurities originate from incomplete Bucherer-Bergs or Strecker reactions. Because they lack a basic aliphatic amine, they cannot form oxalate salts. If they are co-precipitating, your crystallization solvent is likely too non-polar, or you are crashing the salt out too quickly (kinetic precipitation).

  • Solution: Perform a hot recrystallization using a binary solvent system (e.g., Methanol/Ethyl Acetate). The polar methanol dissolves the salt, while the gradual addition of ethyl acetate selectively crystallizes the amino ester oxalate, leaving the neutral ketone and hydantoin in the mother liquor.

Q2: LC-MS analysis shows a significant [M+H]⁺ peak at 146 m/z instead of 160 m/z. What happened?

  • Causality: An [M+H]⁺ of 146 corresponds to 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Your methyl ester has hydrolyzed. This typically occurs if the freebasing step (prior to re-salting) was performed using a strong aqueous base (like NaOH) or if the methanolic HCl esterification was quenched improperly. The methyl ester at the 4-position is sterically hindered but remains highly susceptible to base-catalyzed hydrolysis.

  • Solution: Always use a mild base (e.g., saturated aqueous NaHCO3​ ) and strictly maintain the temperature between 0–5 °C during freebasing workflows 4.

Q3: The isolated salt is gummy or discolored (yellow/brown) rather than a free-flowing white powder.

  • Causality: Gummy textures usually indicate the presence of excess unreacted oxalic acid, residual water, or oligomeric byproducts. Oxalic acid is highly soluble in water and alcohols but will co-precipitate if the solvent is evaporated to dryness rather than filtered.

  • Solution: Implement the "Freebasing and Re-salting Workflow" (Protocol B). By extracting the free base into an organic phase, you leave polar color bodies and excess mineral/organic salts in the aqueous waste.

Quantitative Data: Impurity Profiling

To ensure scientific integrity, track the purification progress using the following validated analytical markers.

Impurity / CompoundOrigin / CausalityLC-MS [M+H]⁺¹H NMR Marker (CDCl₃/D₂O)
Target Free Base Desired Product160.1~3.8 ppm (s, 3H, -OCH₃)
Tetrahydro-4H-pyran-4-one Unreacted starting material101.1~2.4 ppm (m, 4H, adjacent to carbonyl)
Hydrolyzed Amino Acid Base/Acid-catalyzed ester hydrolysis146.1Absence of singlet at ~3.8 ppm
Spirohydantoin Incomplete Bucherer-Bergs hydrolysis171.1~8.0 ppm (br s, NH), ~10.5 ppm (br s, NH)
Excess Oxalic Acid Stoichiometric error during re-saltingN/A (Neg: 89.0)N/A (No non-exchangeable protons)

Experimental Protocols

Protocol A: Optimal Recrystallization of the Oxalate Salt

Use this protocol if the salt is chemically intact but contaminated with neutral organics.

  • Dissolution: Suspend 10 g of the impure oxalate salt in 30 mL of Methanol. Heat to 60 °C under stirring until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove any insoluble particulate matter or polymeric degradation products.

  • Antisolvent Addition: Return the filtrate to stirring at 50 °C. Dropwise, add 60 mL of Ethyl Acetate (antisolvent) over 30 minutes. Causality: Slow addition prevents the kinetic trapping of impurities within the crystal lattice.

  • Cooling & Isolation: Allow the mixture to cool naturally to room temperature, then chill to 0–5 °C in an ice bath for 2 hours. Filter the resulting white crystals and wash with 20 mL of cold Ethyl Acetate.

  • Self-Validation Check: Dry a 50 mg aliquot under vacuum and run an LC-MS. The UV trace (210 nm) should show >98% purity, with no peak at 101.1 m/z (ketone).

Protocol B: Freebasing, Extraction, and Re-salting

Use this protocol if the salt is gummy, highly discolored, or contains excess oxalic acid.

  • Biphasic Suspension: Suspend 10 g of the impure oxalate salt in a biphasic mixture of Ethyl Acetate (100 mL) and Deionized Water (50 mL). Cool the biphasic mixture to 0–5 °C. Causality: Low temperature suppresses the base-catalyzed hydrolysis of the methyl ester.

  • Mild Neutralization: Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously.

  • Self-Validation Check: Test the pH of the aqueous layer directly with a calibrated probe or high-resolution pH paper. It must reach and remain stable at pH 8 for at least 5 minutes. The cessation of CO2​ evolution confirms complete neutralization.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice more with 50 mL Ethyl Acetate. Causality: The neutral free base partitions into the organic layer, leaving polar impurities and sodium oxalate in the aqueous phase.

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the crude free base as a pale oil.

  • Re-salting: Dissolve the free base oil in 40 mL of absolute Ethanol. In a separate flask, dissolve exactly 1.02 equivalents of anhydrous oxalic acid in 20 mL of Ethyl Acetate. Slowly add the oxalic acid solution to the free base solution at room temperature. Stir for 2 hours, filter the resulting precipitate, and dry under vacuum.

Workflow Visualization

Workflow Start Impure Oxalate Salt (Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate) Base Mild Base Treatment (Sat. NaHCO3, 0-5°C) Start->Base Suspend in H2O/Org (Prevents Hydrolysis) Extract Organic Extraction (EtOAc or DCM) Base->Extract Phase Separation (pH 8 Verified) Acid Anhydrous Oxalic Acid (in EtOH/EtOAc) Extract->Acid Dry & Concentrate (Isolate Free Base) Pure Pure Oxalate Salt (Crystallization) Acid->Pure Re-salting (1.02 eq. Oxalic Acid)

Fig 1: Freebasing and re-salting workflow for amino ester oxalate purification.

References

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 - Benchchem -
  • WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka)
  • WO2018196768A1 - Heterocyclic compound serving as pd-l1 inhibitor - Google P
  • How to purify amino acid with mineral salt - r/OrganicChemistry (Reddit) -

Sources

Optimization

🔬 Technical Support Center: Scale-Up Synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Welcome to the Process Chemistry Support Portal. This guide is curated for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is curated for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate .

This constrained cyclic amino acid derivative is a critical building block in drug discovery, offering favorable pharmacokinetic properties, metabolic stability, and structural rigidity[1]. However, translating its synthesis from the bench to the pilot plant introduces significant thermodynamic, kinetic, and phase-separation challenges.

🗺️ 1. Process Architecture & Workflow

The synthesis relies on a robust four-step sequence starting from commercially available Tetrahydro-4H-pyran-4-one[1].

Fig 1: Scalable synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.

📋 2. Standard Operating Procedures (SOPs) & Self-Validating Protocols

To ensure reproducibility across scales, every step must function as a self-validating system. Do not proceed to the next stage unless the validation checkpoints are met.

Stage 1: Bucherer-Bergs Hydantoin Synthesis
  • Suspend Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of deionized water and ethanol[1].

  • Add ammonium carbonate (2.5 eq) and sodium cyanide (1.5 eq)[1].

  • Heat the sealed reaction mixture to 60°C for 3 to 4 hours[1].

  • Cool to 5°C, filter the precipitate, wash with ice water, and dry under vacuum at 70°C[1].

  • Self-Validation Checkpoint: The product should precipitate cleanly upon cooling. A sample analyzed via FTIR must show characteristic imide/amide carbonyl stretches (~1710 and 1770 cm⁻¹) and the complete disappearance of the ketone carbonyl (~1715 cm⁻¹).

Stage 2: Alkaline Hydrolysis to the Amino Acid
  • Suspend the spirohydantoin intermediate in 2M aqueous NaOH (3.0 eq).

  • Heat the mixture in a pressure reactor (autoclave) to 120°C for 8 hours[2].

  • Cool the mixture to room temperature and carefully adjust the pH to the isoelectric point (approx. pH 6.5) using concentrated HCl.

  • Filter the precipitated 4-aminotetrahydro-2H-pyran-4-carboxylic acid and wash with cold water[3].

  • Self-Validation Checkpoint: The initial opaque suspension will fully dissolve into a clear solution as hydrolysis proceeds. The final product will only crash out when the exact isoelectric point is reached.

Stage 3: Esterification to the Methyl Ester
  • Cool anhydrous methanol (10 volumes) to 0°C in a jacketed reactor.

  • Dropwise add thionyl chloride (SOCl₂, 1.5 eq) while strictly maintaining the internal temperature below 10°C.

  • Add 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in portions.

  • Heat the mixture to reflux (65°C) for 12 hours.

  • Concentrate under reduced pressure, basify with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc) to isolate the free base[4].

  • Self-Validation Checkpoint: LC-MS must confirm the mass shift from the carboxylic acid to the methyl ester (Expected M+H = 160.1).

Stage 4: Oxalate Salt Formation
  • Dissolve the Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate free base in EtOAc (5 volumes).

  • In a separate vessel, dissolve anhydrous oxalic acid (1.05 eq) in a minimal amount of Methanol.

  • Add the oxalic acid solution dropwise to the free base solution at 40°C.

  • Cool to room temperature slowly to induce crystallization, filter, and dry[5].

  • Self-Validation Checkpoint: The addition of seed crystals at the cloud point should immediately induce a thick white slurry. The final dried powder should exhibit a sharp melting point, confirming the crystalline oxalate salt (Molecular Weight: 249.22)[5].

🛠️ 3. Scale-Up Troubleshooting & FAQs

Q1: During the Bucherer-Bergs reaction, my spirohydantoin yield is inconsistent and often below 60%. How can I optimize this at scale? A1: The Bucherer-Bergs reaction is a multicomponent process that relies on the in-situ generation of ammonia and carbon dioxide from ammonium carbonate[1]. Incomplete conversion almost always results from the premature off-gassing of these volatile components before cyclization occurs.

  • Actionable Fix: Ensure the reactor is hermetically sealed or equipped with a highly efficient chilled reflux condenser. Strictly maintain the internal temperature at 60°C[1]; exceeding 65°C exponentially accelerates the thermal decomposition of ammonium carbonate, shifting the equilibrium away from the desired hydantoin.

Q2: The alkaline hydrolysis of the spirohydantoin intermediate is taking over 48 hours under standard reflux. Is there a way to accelerate this without degrading the pyran ring? A2: Hydantoin rings are thermodynamically stable due to their amide/imide resonance. Standard atmospheric reflux in NaOH is kinetically sluggish. Fortunately, the tetrahydropyran ring is highly robust under alkaline conditions[2].

  • Actionable Fix: Scale-up protocols must transition to pressurized reactors. Heating the aqueous NaOH mixture to 120–130°C at 2-3 bar increases the hydrolysis rate dramatically, driving the reaction to completion in 6–8 hours without compromising the integrity of the pyran ring.

Q3: In the esterification step using Thionyl Chloride (SOCl₂) and Methanol, I am observing significant impurities and dark coloration. What is the mechanism of this degradation? A3: SOCl₂ reacts violently and exothermically with methanol to generate HCl and SO₂ gas. If SOCl₂ is added directly to the amino acid suspension, localized heating and highly concentrated reactive intermediates cause side reactions, including the potential cleavage of the tetrahydropyran ether linkage by hot HCl[3].

  • Actionable Fix: Utilize a reverse-addition protocol. Pre-cool the methanol to 0°C, add SOCl₂ dropwise (maintaining internal temp <10°C) to pre-form methanolic HCl smoothly, and then add the 4-aminotetrahydro-2H-pyran-4-carboxylic acid[4].

Q4: How do I ensure consistent crystallization of the oxalate salt without it "oiling out"? A4: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high and the melting point of the solute-solvent mixture drops below the operating temperature. Oxalate salts of amino esters are particularly prone to this phenomenon in pure methanol.

  • Actionable Fix: Use a binary solvent system. Dissolve the free base in Ethyl Acetate (EtOAc) and the oxalic acid in a minimal volume of Methanol. Add the methanolic oxalic acid to the EtOAc solution slowly at 40°C. Introduce seed crystals at the cloud point to promote heterogeneous nucleation over phase separation, yielding high-purity Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate[5].

📊 4. Quantitative Process Parameters

The following table summarizes the expected quantitative metrics and Critical Process Parameters (CPPs) for a validated scale-up campaign:

Synthesis StageTarget IntermediateExpected Yield (%)Target Purity (HPLC, %)Critical Process Parameter (CPP)
1. Bucherer-Bergs Spirohydantoin85 – 90> 98.0Temperature strictly at 60°C; Sealed reactor
2. Hydrolysis 4-Aminotetrahydro-2H-pyran-4-carboxylic acid75 – 82> 95.0Pressure: 2-3 bar (120°C) for 8 hours
3. Esterification Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate88 – 92> 97.5SOCl₂ addition temperature < 10°C
4. Salt Formation Methyl ester oxalate salt90 – 95> 99.5Seeding at 40°C in EtOAc/MeOH binary solvent

📚 5. References

  • [1] Title: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem Source: benchchem.com URL:

  • [2] Title: Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 - EvitaChem Source: evitachem.com URL:

  • [4] Title: WO2016011930A1 - Compounds - Google Patents Source: google.com URL:

  • [5] Title: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:

  • [3] Title: CAS 39124-20-4: 4-aminotetrahydro-2H-pyran-4-carboxylic ac… - CymitQuimica Source: cymitquimica.com URL:

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate" by HPLC

Analytical Strategies for Purity Determination of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate Executive Summary The purity analysis of small, highly polar aliphatic amines is a notorious bottleneck in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Purity Determination of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate

Executive Summary

The purity analysis of small, highly polar aliphatic amines is a notorious bottleneck in drug development and peptidomimetic synthesis. Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate presents a dual analytical challenge: it is extremely hydrophilic (resulting in zero retention on standard reversed-phase columns) and completely lacks a conjugated π -system (rendering standard UV detection virtually blind).

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies to overcome these limitations. By examining the causality behind retention mechanisms and detector responses, we provide a definitive framework for selecting the optimal protocol based on your laboratory's instrumental capabilities and sensitivity requirements.

Physicochemical Profiling & Analytical Challenges

To design a self-validating analytical method, we must first deconstruct the target molecule:

  • Extreme Hydrophilicity: The combination of a protonated primary amine, a polar tetrahydropyran ring, and an oxalate counter-ion creates a highly polar complex. Standard C18 Reversed-Phase (RP) columns cannot retain this molecule, causing it to elute in the void volume alongside solvent peaks and unretained impurities [4].

  • Optical Invisibility: The molecule only possesses an ester carbonyl and an oxalate group, which absorb weakly at low UV wavelengths (205–210 nm). At these wavelengths, gradient baseline drift and mobile phase absorbance severely compromise the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Salt Disassociation: In solution, the oxalate salt disassociates. The chromatographic method must either successfully resolve the oxalate ion from the target amine or neutralize it to prevent peak distortion and ion suppression.

Method Selection Matrix

MethodSelection Start Analyte: Methyl 4-aminotetrahydro- 2H-pyran-4-carboxylate oxalate Q1 Universal Detector Available? (CAD, ELSD, MS) Start->Q1 HILIC Method A: HILIC-CAD (Direct Analysis) Q1->HILIC Yes Q2 Trace Impurity Sensitivity (<0.05%) Required? Q1->Q2 No (UV Only) Deriv Method C: Pre-column Deriv. RP-HPLC-UV (FMOC-Cl) Q2->Deriv Yes IP Method B: Ion-Pairing RP-HPLC-UV (Low UV 210nm) Q2->IP No

Fig 1: Decision matrix for selecting the optimal HPLC purity analysis method.

Comparative Methodologies & Protocols

Method A: HILIC Coupled with Charged Aerosol Detection (CAD)

The Modern Gold Standard for Polar, Non-Chromophoric Analytes

Causality & Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention problem by utilizing a polar stationary phase and a highly organic mobile phase. The polar amine partitions into a water-enriched layer immobilized on the silica surface [4]. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD measures the charge transferred to non-volatile analyte particles after mobile phase evaporation, providing a universal, mass-dependent response independent of optical properties [1] [2].

HILIC_Mechanism Mobile Mobile Phase (High Acetonitrile) Analyte Target Analyte (Highly Polar Amine) Mobile->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StatPhase Stationary Phase (Zwitterionic/Amide) WaterLayer->StatPhase Hydrogen Bonding & Electrostatic Interaction

Fig 2: Mechanistic workflow of HILIC retention for polar aliphatic amines.

Step-by-Step Protocol:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Formate buffer (pH 3.2, adjusted with formic acid). Note: High buffer concentration is required to prevent secondary electrostatic interactions with the oxalate ion.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 15 minutes.

  • Detector: CAD (Evaporation temp: 35°C, Data rate: 10 Hz).

  • System Suitability (Self-Validation): The method is only valid if the resolution ( Rs​ ) between the strongly retained oxalate peak and the main aminotetrahydropyran peak is > 2.0. CAD data must be linearized using a power-function transformation ( y=axb ) in the chromatography data system.

Method B: Ion-Pairing RP-HPLC with Low-UV Detection

The Legacy Alternative for UV-Restricted Laboratories

Causality & Mechanism: To force the polar amine to retain on a hydrophobic C18 column, an ion-pairing reagent like Heptafluorobutyric acid (HFBA) is added to the mobile phase. HFBA forms a neutral, highly hydrophobic complex with the protonated amine, allowing it to interact with the C18 alkyl chains[2]. Detection relies on the weak ester absorbance at 210 nm.

Step-by-Step Protocol:

  • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% HFBA in LC-MS grade Water.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detector: UV at 210 nm.

  • System Suitability (Self-Validation): Baseline drift must be monitored via a blank injection. Because HFBA alters the refractive index of the mobile phase during a gradient, the blank chromatogram must be subtracted from the sample chromatogram to accurately integrate trace impurities.

Method C: Pre-Column Derivatization RP-HPLC-UV

The High-Sensitivity Approach for Trace Impurities

Causality & Mechanism: Reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) covalently attaches a massive, highly conjugated hydrophobic fluorenyl tag. This instantly solves the retention problem (enabling standard C18 chromatography) and the detection problem (enabling high-sensitivity UV detection at 265 nm or fluorescence) [3]. The basic reaction conditions naturally neutralize the oxalate salt, which is subsequently washed out in the void volume.

Step-by-Step Protocol:

  • Derivatization Reaction: Dissolve 1 mg/mL of the sample in 0.1 M borate buffer (pH 9.0). Mix 100 µL of the sample with 100 µL of FMOC-Cl (10 mM in acetonitrile).

  • Incubation & Quenching: React for 10 minutes at room temperature. Quench the excess FMOC-Cl by adding 10 µL of adamantanamine (prevents massive reagent peaks from masking impurities).

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detector: UV at 265 nm.

  • System Suitability (Self-Validation): The chromatogram must show baseline resolution between the derivatized target analyte and the quenched FMOC-adamantanamine byproduct.

Quantitative Performance Comparison

ParameterMethod A: HILIC-CADMethod B: Ion-Pairing RP-HPLCMethod C: Derivatization RP-HPLC
Primary Retention Mechanism Hydrophilic PartitioningHydrophobic Ion-PairingHydrophobic (Covalently Tagged)
Detection Mode Universal (Mass-flow)UV Absorbance (210 nm)UV Absorbance (265 nm)
Sample Preparation Direct InjectionDirect Injection15-min Derivatization Required
LOD / LOQ Excellent (~10-50 ng)Poor (High baseline noise)Superior (<1 ng)
Oxalate Interference Separated chromatographicallyCo-elutes or distorts baselineRemoved during basic prep
Method Robustness High (Requires strict equilibration)Moderate (Column fouling by HFBA)Low (Reaction yield variability)

Summary Recommendations

For routine purity analysis and batch release of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate , Method A (HILIC-CAD) is the undisputed optimal choice. It provides direct, derivatization-free analysis with uniform response factors for all non-volatile impurities.

If your laboratory is restricted to UV detection and you must quantify impurities below the 0.05% threshold, Method C (Pre-column Derivatization) is mandatory, as the inherent lack of a chromophore makes Method B mathematically unreliable for trace quantitation.

References

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD)
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Thermo Fisher Scientific / LCGC URL
  • Performance comparison of different HPLC columns for amino acid separation Benchchem URL
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL
Comparative

Comparative Reactivity Guide: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate and Its Structural Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural profiling, kinetic reactivity, and self-validating coupling protocols for spirocyclic amino acid building blocks. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural profiling, kinetic reactivity, and self-validating coupling protocols for spirocyclic amino acid building blocks.

Executive Summary

In modern drug discovery, the incorporation of highly functionalized, conformationally constrained unnatural amino acids is a primary strategy for improving the metabolic stability and target affinity of peptidomimetics[1]. Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is a premier spirocyclic building block utilized extensively in the development of complex therapeutics, including small-molecule PD-L1 antagonists[2], complement C5 inhibitory cyclic polypeptides[3], and DLL3-targeting macrocyclic peptides[4].

As an application scientist, I frequently observe that while the tetrahydropyran (THP) scaffold provides exceptional structural rigidity, its unique electronic and steric properties drastically alter its reactivity profile compared to standard acyclic or carbocyclic analogs. This guide objectively compares the target compound against three common alternatives, providing the mechanistic causality behind its reactivity and a self-validating experimental protocol for optimized amide coupling.

Structural and Physicochemical Profiling

To understand the reactivity of the THP analog, we must benchmark it against its structural relatives. The table below summarizes the critical physicochemical differences that dictate their performance in synthetic workflows.

Table 1: Comparative Profiling of α,α -Disubstituted Amino Acid Analogs

FeatureMethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (Target)Methyl 1-aminocyclohexanecarboxylate (Analog 1)Methyl 4-amino-1-Boc-piperidine-4-carboxylate (Analog 2)Methyl 2-amino-2-methylpropanoate (Analog 3)
Ring System Tetrahydropyran (THP)CyclohexanePiperidine (N-Boc)None (Acyclic AIB)
Electronic Effect Negative Inductive (-I) from OPositive Inductive (+I) from CH₂Negative Inductive (-I) from N-BocNeutral
Amine Nucleophilicity ModerateHighModerate-LowVery High
Conformational Rigidity High (Chair conformation)High (Chair conformation)High (Chair conformation)Low (Free rotation)
Primary Application Polarity-tuned peptidomimeticsLipophilic constrained peptidesBasic/H-bond donor mimeticsHelix induction
Commercial Form Oxalate Salt[5]Hydrochloride SaltFree Base / HClFree Base / HCl

Reactivity Dynamics: The Heteroatom Effect

The reactivity of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate is governed by two competing forces: steric hindrance and inductive electron withdrawal .

The Thorpe-Ingold Effect (Sterics): All cyclic α,α -disubstituted amino acids suffer from severe steric congestion. The ring structure compresses the internal C-C-C bond angle, which subtly splays the exocyclic amine and ester groups outward. While this pre-organizes the peptide backbone to enforce specific secondary structures (like β -turns or α -helices)[1], it physically shields the amine nitrogen, making nucleophilic attack on an activated electrophile kinetically slow.

The Heteroatom Inductive Effect (Electronics): What separates the THP analog from the cyclohexyl analog is the oxygen atom at the 4-position of the ring. Oxygen is highly electronegative and exerts a strong negative inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the α -carbon, slightly lowering the pKa of the amine. Consequently, the THP amine is less nucleophilic than the purely lipophilic cyclohexyl analog.

Reactivity_Pathways Core α,α-Disubstituted Amino Ester Core THP THP Ring (Target) -I Effect from Oxygen Core->THP O-Heterocycle CHX Cyclohexyl Ring +I Effect from CH2 Core->CHX Carbocycle AIB Acyclic (AIB) High Flexibility Core->AIB Dimethyl THP_React Reduced Amine Nucleophilicity High Steric Shielding THP->THP_React Decreased pKa CHX_React Baseline Nucleophilicity High Steric Shielding CHX->CHX_React Standard pKa AIB_React High Nucleophilicity Moderate Shielding AIB->AIB_React Free Rotation

Diagram 1: Inductive and steric effects of ring systems on α-amine nucleophilicity.

Self-Validating Experimental Protocol: Kinetic Amide Coupling

The choice of the oxalate salt over the free base is highly deliberate. The free base of the THP analog is prone to hygroscopicity, whereas the oxalate salt provides a highly crystalline, shelf-stable powder[5]. However, oxalic acid is a diprotic acid. Failure to account for this during neutralization will stall the coupling reaction due to the protonation of the incoming activated ester's base catalyst.

To objectively compare the reactivity of these analogs, we utilize a standardized, self-validating Fmoc-Phe-OH coupling assay.

Step-by-Step Methodology
  • Preparation & Stoichiometric Neutralization:

    • Dissolve 1.0 mmol of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate in 5.0 mL of anhydrous DMF.

    • Add exactly 3.0 mmol (522 µL) of N,N-Diisopropylethylamine (DIPEA). (Causality: 2.0 equivalents are strictly required to neutralize the diprotic oxalic acid, leaving 1.0 equivalent to act as the coupling catalyst).

    • Self-Validation Step: Spot 1 µL of the solution on moistened pH indicator paper. The apparent pH must register ~8. If acidic, the free base has not been fully liberated, and the subsequent coupling will fail.

  • Electrophile Activation:

    • In a separate vial, dissolve 1.2 mmol of Fmoc-Phe-OH and 1.15 mmol of HATU in 5.0 mL DMF. Add 2.0 mmol of DIPEA. Stir for 5 minutes at 25°C to form the highly reactive OAt ester.

  • Kinetic Coupling:

    • Transfer the activated electrophile to the neutralized amino ester solution. Stir continuously at 25°C under a nitrogen atmosphere.

  • Aliquot Quenching:

    • At t = 1h, 4h, and 24h, withdraw 50 µL aliquots.

    • Quench immediately in 950 µL of 50:50 Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA). This instantly halts the reaction by protonating the unreacted amine.

  • HPLC-UV Quantification:

    • Analyze the quenched samples via HPLC-UV (254 nm). Integrate the product peak area relative to an internal standard to determine the conversion rate.

Experimental_Workflow Prep 1. Salt Neutralization (Oxalate + 3eq DIPEA) React 3. Kinetic Coupling (DMF, 25°C) Prep->React Act 2. Electrophile Activation (Fmoc-AA + HATU) Act->React Quench 4. Aliquot Quenching (0.1% TFA in ACN/H2O) React->Quench t = 1h, 4h, 24h Analyze 5. HPLC-UV/MS Quantification Quench->Analyze Yield Calculation

Diagram 2: Self-validating kinetic workflow for comparative amide coupling of oxalate salts.

Expected Experimental Data

Based on the established steric and inductive reactivity models for these building blocks, the expected kinetic conversion rates are summarized below. The data clearly illustrates the kinetic penalty imposed by the THP ring's negative inductive effect compared to the cyclohexyl analog.

Table 2: Expected Kinetic Conversion Rates (Amide Coupling)

Building Block1 Hour Yield4 Hour Yield24 Hour Yield
Cyclohexyl Analog45%82%>98%
THP Analog (Target) 28% 65% 94%
Piperidine (N-Boc) Analog22%58%89%
AIB Methyl Ester75%>98%>99%

References

  • [2] "Heterocyclic compound serving as pd-l1 inhibitor". WIPO Patent WO2018196768A1. URL:

  • [3] "Modulation of complement activity". US Patent US11965040B2. URL:

  • [4] "Dll3 targeting peptides and constructs thereof". US Patent US20250011368A1. URL:

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1400644-84-9) is a highly constrained heterocyclic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS: 1400644-84-9) is a highly constrained heterocyclic building block widely utilized in medicinal chemistry for synthesizing peptidomimetics and novel therapeutics targeting neurological disorders ()[1]. While the tetrahydropyran core confers favorable pharmacokinetic properties to drug candidates, the operational reality of handling this compound requires rigorous laboratory safety protocols.

As your trusted partner in chemical safety, we have designed this guide to provide drug development professionals with a self-validating system for the safe handling, segregation, and disposal of this specific chemical waste.

Physicochemical Profile and Hazard Causality

To design an effective disposal strategy, we must first deconstruct the chemical nature of the substance. The free base of this amino ester is prone to degradation and hydrolysis. Complexation with oxalic acid yields a stable, crystalline salt, which is ideal for high-throughput screening and automated synthesis[1]. However, this introduces specific toxicological risks that dictate our disposal logic.

Mechanistic Causality of Hazards: Oxalate salts are acutely toxic upon ingestion or inhalation. At a systemic level, oxalate ions act as aggressive chelating agents, precipitating calcium in biological fluids to form insoluble calcium oxalate ()[2]. This mechanism can lead to severe hypocalcemia and renal tubular obstruction. Consequently, disposal protocols must prioritize the containment of airborne particulates and the absolute prevention of environmental release.

Table 1: Quantitative Physicochemical & Hazard Data

Property / IdentifierValueOperational Implication
CAS Number 1400644-84-9Essential for EPA/RCRA manifesting and TSDF tracking.
Molecular Formula C9H15NO7High oxygen/nitrogen content dictates combustion stoichiometry.
Molecular Weight 249.22 g/mol Used to calculate spill neutralization equivalents.
Physical State Crystalline SolidProne to aerosolization; mandates HEPA-filtered fume hoods.
GHS Hazards H302, H315, H319, H335Requires strict PPE; strictly prohibits drain disposal.

Step-by-Step Disposal Methodologies

Proper laboratory chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA) under EPA guidelines ()[3]. The following self-validating protocols ensure compliance and operational safety.

Protocol A: Solid Waste Segregation and Containment
  • Verify State and Compatibility : Confirm the waste consists only of the dry oxalate salt or contaminated consumables (e.g., weighing boats, Kimwipes). Do not mix with strong oxidizers or strong acids, as acids can liberate toxic, free oxalic acid.

  • Primary Containment : Transfer the solid waste into a chemically inert, High-Density Polyethylene (HDPE) wide-mouth container.

    • Self-Validation Step: Ensure the container lid seals without resistance. Resistance indicates particulate fouling on the threads, which must be wiped clean with a damp solvent rag to prevent micro-exposures.

  • Capacity Management : Fill the container to a maximum of 75% capacity. This prevents aerosolization when the lid is compressed and opened during subsequent waste additions ()[4].

  • Labeling : Immediately affix an EPA-compliant "Hazardous Waste" label. The label must explicitly state "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate" (do not use abbreviations) and list the primary hazard as "Toxic/Irritant"[3].

Protocol B: Liquid Waste (Solvent Mixtures)
  • Solvent Compatibility Check : If the compound is dissolved in organic solvents (e.g., DMSO, methanol), verify that the waste carboy does not contain incompatible chemicals (e.g., bleach, nitric acid).

    • Self-Validation Step: Add a 1 mL test aliquot of the waste to the carboy; if no heat or gas is generated within 60 seconds, proceed with the transfer.

  • Transfer : Use a dedicated funnel to pour the solution into a halogen-free organic waste carboy (unless dissolved in a halogenated solvent like DCM, which requires a separate halogenated stream).

  • Secondary Containment : Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Satellite Accumulation and Final Destruction

Once contained, the waste enters the Satellite Accumulation Area (SAA).

  • SAA Compliance : Store the waste at or near the point of generation. The accumulation limit is 55 gallons of hazardous waste, and it must be transferred to a central accumulation area within 90 days of the start date listed on the label ()[3].

  • Final Destruction Mechanism : The ultimate disposal route for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) ()[5]. Incineration at temperatures exceeding 1000°C breaks the stable tetrahydropyran ring and oxidizes the oxalate moiety, converting the entire C9H15NO7 molecule into carbon dioxide, water vapor, and nitrogen oxides (NOx), completely neutralizing the biological hazard.

Operational Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste, ensuring no single point of failure in the disposal chain.

DisposalWorkflow Start Waste Generation: Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate CheckState Determine Waste State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Aqueous/Solvent Mixture) CheckState->LiquidWaste ContainerSolid HDPE Solid Waste Container (Double-bagged, non-oxidizing) SolidWaste->ContainerSolid ContainerLiquid Compatible Solvent Carboy (Segregate from strong acids) LiquidWaste->ContainerLiquid Labeling Attach EPA-Compliant Label (Full name, Date, Hazard: Toxic) ContainerSolid->Labeling ContainerLiquid->Labeling Storage Satellite Accumulation Area Maximum 90 Days Storage Labeling->Storage Disposal Transfer to Licensed TSDF (High-Temperature Incineration) Storage->Disposal

Fig 1. Disposal workflow for Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.

References

  • Title : Chemical Waste Management | Source : Drake University | URL : [Link]

  • Title : Chemical waste | Source : Wikipedia | URL : [Link]

  • Title : How To Dispose Of Lab Chemicals | Source : IDR Environmental | URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
© Copyright 2026 BenchChem. All Rights Reserved.